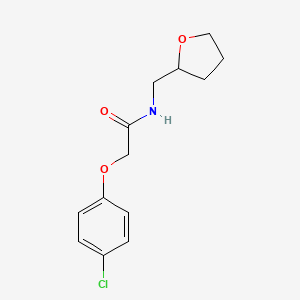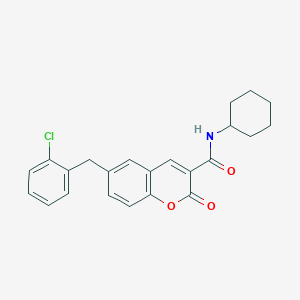![molecular formula C15H17NO B4996017 N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4996017.png)
N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide, also known as PAC-1, is a small molecule that has gained attention in the field of cancer research due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Mecanismo De Acción
N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide binds to procaspase-3, causing a conformational change that activates the enzyme. Activated procaspase-3 then cleaves downstream substrates, leading to the activation of other caspases and ultimately resulting in apoptosis. This compound has also been shown to induce autophagy, a process by which cells recycle their own components, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to selectively induce apoptosis in cancer cells while sparing healthy cells. This selectivity is due to the higher expression of procaspase-3 in cancer cells compared to healthy cells. This compound has also been shown to inhibit tumor growth in vivo, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide is its ability to selectively induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.
Direcciones Futuras
There are several future directions for N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide research. One direction is to optimize its use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in treating other diseases, such as neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.
Conclusion
This compound is a promising candidate for cancer therapy due to its ability to selectively induce apoptosis in cancer cells. Its mechanism of action is not fully understood, but research has shown that it activates procaspase-3, leading to downstream activation of other caspases and ultimately resulting in apoptosis. Future research directions include optimizing its use in combination with other cancer therapies and investigating its potential use in treating other diseases.
Métodos De Síntesis
N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide can be synthesized through a multi-step process involving the reaction of tricyclo[3.2.1.0~2,4~]oct-6-ene with phenyl isocyanate, followed by a series of chemical transformations. This synthesis method has been optimized to produce high yields of pure this compound, making it a viable option for further research.
Aplicaciones Científicas De Investigación
N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and pancreatic cancer cells. It does so by activating procaspase-3, an enzyme responsible for initiating the apoptotic pathway. This makes this compound a promising candidate for cancer therapy, as it selectively targets cancer cells while leaving healthy cells unharmed.
Propiedades
IUPAC Name |
N-phenyltricyclo[3.2.1.02,4]octane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-15(16-11-4-2-1-3-5-11)14-12-9-6-7-10(8-9)13(12)14/h1-5,9-10,12-14H,6-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZRWFPPTGPNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C3C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4995939.png)
![N-(tert-butyl)-2-{[(3-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B4995941.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4995948.png)
![methyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B4995957.png)
![N~1~-cyclopropyl-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4995964.png)

![4-(4-methyl-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4995975.png)
amino]benzamide](/img/structure/B4995981.png)
![2-[2-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4995988.png)
![3-[(4-methylbenzyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4996009.png)

![N-(4-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4996040.png)
![methyl {5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl}acetate](/img/structure/B4996046.png)
![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one](/img/structure/B4996047.png)